molecular formula C7H7BrO2 B1278816 2-Bromo-6-methoxyphenol CAS No. 28165-49-3

2-Bromo-6-methoxyphenol

Cat. No. B1278816
CAS RN: 28165-49-3
M. Wt: 203.03 g/mol
InChI Key: WEUFQISIJPSTBM-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxyphenol, also known as 2-Bromo-m-cresol, is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a colorless solid with a molecular weight of 181.03 g/mol and a melting point of 87°C. This compound is a versatile building block for the synthesis of various compounds, and its synthesis methods have been extensively studied.

Scientific Research Applications

Biomass Proxies and Pyrolysis

Methoxyphenols like 2-Bromo-6-methoxyphenol serve as proxies for terrestrial biomass, particularly in the study of chemical changes in lignin during hydrothermal alteration. Closed system microscale pyrolysis of methoxyphenols has been investigated for understanding the distribution and transformation of these compounds under various thermal conditions (Vane & Abbott, 1999).

Thermochemistry and Hydrogen Bonding

Methoxyphenols are structural fragments of different antioxidants and biologically active molecules, capable of forming strong intermolecular and intramolecular hydrogen bonds. The thermochemical properties and hydrogen bonding strengths of various methoxyphenols have been thoroughly studied, providing insights into their interactions in different environments (Varfolomeev et al., 2010).

Inhibitory Properties in Medical Research

This compound derivatives have been explored for their inhibitory properties against human carbonic anhydrase isozymes. Such studies indicate the potential of these compounds in developing novel inhibitors for treating a variety of conditions, including glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Spectroscopic and Structural Analysis

Research on compounds like 4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, which is structurally related to this compound, focuses on their spectroscopic characterization and molecular structure. Such studies contribute to a deeper understanding of the chemical and physical properties of these compounds (Demircioğlu et al., 2019).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of bromophenols, including derivatives of this compound, have been studied, particularly in compounds extracted from marine algae. These studies highlight the potential use of such compounds in pharmaceutical and food industries for their biological activities (Xu et al., 2003).

Synthesis and Industrial Applications

The synthesis of this compound derivatives has been explored for their application in the preparation of non-steroidal anti-inflammatory agents. Such research includes the development of practical and environmentally friendly synthesis methods (Xu & He, 2010).

Safety and Hazards

When handling 2-Bromo-6-methoxyphenol, it is recommended to wear personal protective equipment, including face protection . It should be used only in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces . Contact with skin, eyes, and clothing should be avoided, and ingestion or inhalation should be prevented .

Mechanism of Action

Target of Action

It’s often used as a pharmaceutical intermediate , which suggests it may be involved in the synthesis of various active pharmaceutical ingredients

Mode of Action

As a pharmaceutical intermediate, it’s likely that its mode of action is dependent on the specific drug it’s used to produce .

Pharmacokinetics

It’s slightly soluble in water , which may influence its absorption and distribution in the body. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

As a pharmaceutical intermediate, its effects are likely dependent on the specific drug it’s used to produce .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Bromo-6-methoxyphenol, it should be stored in an inert atmosphere at room temperature . Its solubility in water could also affect its action and efficacy in different environments.

properties

IUPAC Name

2-bromo-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUFQISIJPSTBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452141
Record name 2-BROMO-6-METHOXYPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28165-49-3
Record name 2-BROMO-6-METHOXYPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-methoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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